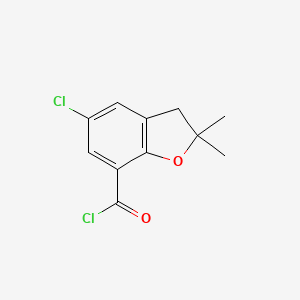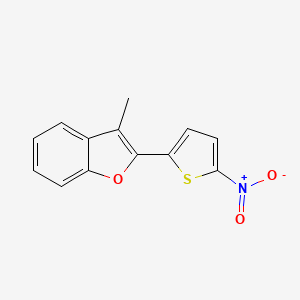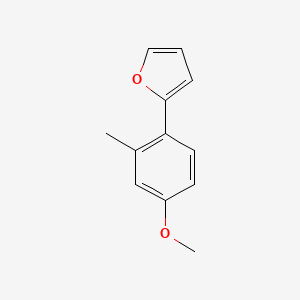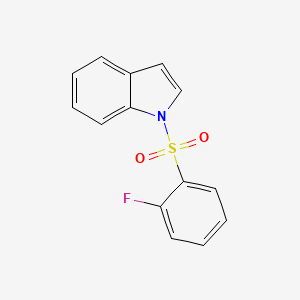![molecular formula C7H5N B12898774 Cyclopenta[C]pyrrole CAS No. 250-26-0](/img/structure/B12898774.png)
Cyclopenta[C]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[C]pyrrole is a heterocyclic compound that consists of a pyrrole ring fused with a cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopenta[C]pyrrole can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, a convenient synthesis method involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate, followed by thermal cyclization . Another method includes the ZnCl2-catalyzed chemoselective cascade reactions of enaminones with 2-furylcarbinols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta[C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: Substitution reactions, particularly electrophilic substitutions, are common due to the presence of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
Cyclopenta[C]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of Cyclopenta[C]pyrrole involves its interaction with specific molecular targets. For instance, its antioxidant action mechanism is studied in the context of radical-chain oxidation reactions . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Cyclopenta[C]pyrrole can be compared with other similar compounds, such as:
Cyclopenta[b]pyrrole: Another fused heterocycle with similar structural features but different reactivity and applications.
Pyrrolopyrazine: A compound with a pyrrole and pyrazine ring, known for its diverse biological activities.
Uniqueness: this compound’s unique structure, combining a pyrrole ring with a cyclopentane ring, imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other heterocycles.
Propriétés
Numéro CAS |
250-26-0 |
|---|---|
Formule moléculaire |
C7H5N |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-8-5-7(6)3-1/h1-5H |
Clé InChI |
NNHOUIKFCCIVCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
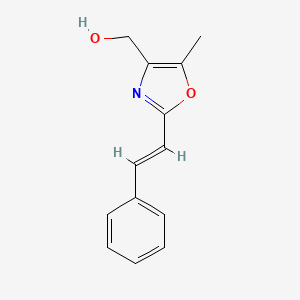
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
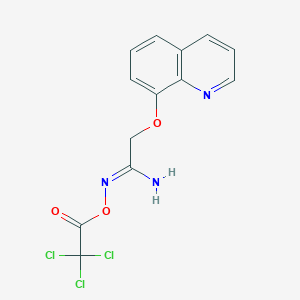
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
